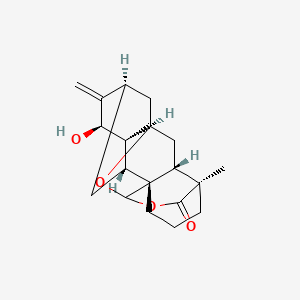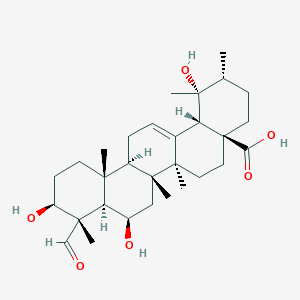
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related polyhydroxylated triterpenoids involves multi-step reactions starting from commercially available triterpenes like ursolic acid. For instance, 2β,3α-dihydroxyurs-12-en-28-oic acid, a similar compound, is synthesized through a series of reactions with high stereoselectivity, achieving an overall yield of 47.3% (Wang et al., 2013). This process illustrates the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has been determined through various spectroscopic methods. For example, the structure of 3-oxo-urs-12-en-28-oic acid anhydride, a compound sharing a similar backbone, was elucidated using crystallographic analysis, indicating a monoclinic space group with specific dimensions at 100 K (Medvedeva et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of polyhydroxylated triterpenoids are significantly influenced by their hydroxyl groups. These groups participate in various chemical reactions, such as oxidation and reduction, forming a range of derivatives with modified biological activities. For instance, microbial transformation of ursolic acid by Bacillus megaterium yielded several metabolites, demonstrating the compound's reactivity and the potential for generating bioactive derivatives (Zhang et al., 2017).
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
One of the primary applications of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and similar compounds lies in the detailed chemical analysis, particularly using NMR spectroscopy. This is exemplified by the study of polyhydroxylated 12‐ursen‐type triterpenoids, which includes compounds structurally related to this compound. These compounds were isolated from Dischidia esquirolii and analyzed using NMR techniques (Ma, Yang, & Zhang, 2008).
Biological Activity
This compound has been studied for its biological activities. A notable example is its role in inhibiting nitric oxide production in lipopolysaccharide-activated macrophage cell lines, as identified in compounds isolated from Rosa cymosa (Wu et al., 2014). Additionally, similar compounds have been researched for their anti-inflammatory effects, particularly in regulating the MAPK signaling pathway in LPS-stimulated murine macrophages (Huang et al., 2021).
Cytotoxic Activity
Studies have also explored the cytotoxic activities of triterpenes, including compounds similar to this compound. Research on the stem bark of Mitragyna diversifolia revealed several triterpenes with potent inhibitory effects on human tumor cell lines (Cao et al., 2014).
Chemotaxonomic Significance
Triterpenes like this compound play a significant role in the chemotaxonomic classification of plants. For example, the isolation and analysis of triterpenes from the branch barks of Davidia involucrata provide essential insights into the evolutionary and chemotaxonomic aspects of this monotypic genus (Tan, Ouyang, & Gao, 2014).
Mecanismo De Acción
Target of Action
Similar triterpenes have been found to exhibit activity against hiv protease , suggesting potential targets in viral replication pathways.
Mode of Action
Based on its structural similarity to other triterpenes, it may interact with its targets to inhibit their function, potentially leading to the disruption of viral replication in the case of hiv protease .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Similar triterpenes have demonstrated cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9S,10S,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMEEGTJUXGLI-UHVFENMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[6-[[(2S)-pyrrolidine-2-carbonyl]amino]hexyl]carbamate](/img/structure/B1181402.png)

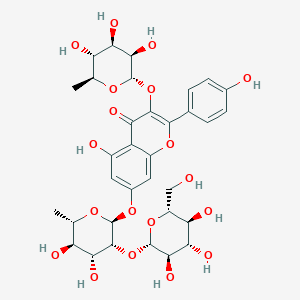

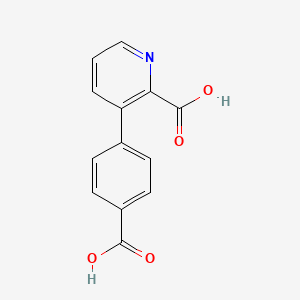
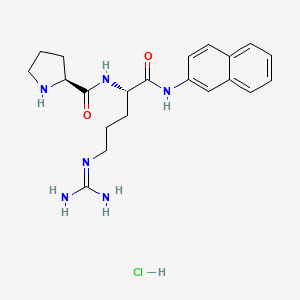
![(16,17-Dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate](/img/structure/B1181423.png)
